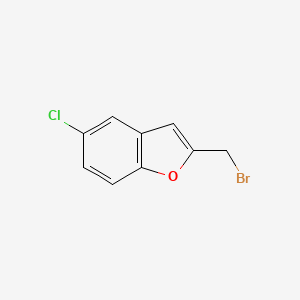

2-(Bromomethyl)-5-chlorobenzofuran

Description

Contextualization of Benzofuran (B130515) Derivatives in Heterocyclic Synthesis

Benzofuran, a heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring, represents a foundational scaffold in a vast array of organic molecules. nih.govacs.orgnih.gov First synthesized by Perkin in 1870, the benzofuran ring system has since been identified as a core structural motif in numerous natural products, particularly those derived from plant families like Asteraceae and Rutaceae. acs.orgnih.gov Its prevalence in biologically active compounds has made it a subject of intense interest for chemists and pharmaceutical researchers. nih.govacs.org

Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. nih.govacs.org This has established them as "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently utilized as a basis for the design of novel therapeutic agents. nih.gov Consequently, the development of efficient and versatile methods for the synthesis of substituted benzofurans is a significant goal in organic chemistry. acs.orgtandfonline.com A variety of synthetic strategies have been devised, showcasing the adaptability of this heterocyclic system.

Table 1: Selected Modern Methodologies for Benzofuran Synthesis

| Synthesis Strategy | Catalyst/Reagent Type | Description |

|---|---|---|

| Palladium–Copper Catalysis | Pd and Cu catalysts | Involves Sonogashira coupling of terminal alkynes and iodophenols followed by intramolecular cyclization. nih.govacs.org |

| Catalyst-Free Cascade Reactions | Base (K₂CO₃) | Utilizes reactions between nitroepoxides and salicylaldehydes to form the benzofuran ring. acs.org |

| Visible-Light-Mediated Catalysis | Photoredox catalysts | Employs visible light to promote the synthesis from substrates like disulfides and enynes. nih.gov |

| Intramolecular Wittig Reactions | Phosphorus ylides | Creates functionalized benzofurans from salicylaldehydes through the formation of a key phosphorus ylide intermediate. nih.gov |

The continuous innovation in synthetic methods underscores the enduring importance of benzofurans as both synthetic targets and as intermediates for creating more complex molecular architectures. tandfonline.com

Significance of Halogenated Benzofurans as Reactive Intermediates

The strategic placement of halogen atoms onto the benzofuran skeleton dramatically enhances its utility as a synthetic building block. Halogenated benzofurans serve as highly versatile reactive intermediates, primarily due to the ability of halogens to participate in a wide range of chemical transformations. researchgate.net

Halogens on the aromatic ring, such as the chlorine atom in 2-(Bromomethyl)-5-chlorobenzofuran, are key functional groups for transition-metal-catalyzed cross-coupling reactions. researchgate.net Processes like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position, enabling the elaboration of the benzofuran core.

Furthermore, the presence of a bromomethyl group at the 2-position introduces a highly reactive electrophilic site. This benzylic bromide-like functionality is susceptible to nucleophilic substitution by a diverse array of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). This reactivity provides a straightforward pathway for introducing a wide variety of substituents onto the furan portion of the molecule. The dual halogenation pattern, incorporating both a stable aromatic chlorine and a reactive benzylic bromine, makes compounds like this compound particularly powerful intermediates in synthetic chemistry.

Rationale for Focused Research on this compound

The specific interest in this compound stems directly from the combination of its core structure and its dual reactive sites. Researchers focus on this compound not typically as an end-product, but as a strategic precursor for generating libraries of novel, more complex molecules for biological screening and materials science applications.

The rationale for its use can be summarized as follows:

Convergent Synthesis: It allows for a convergent approach to synthesis, where the stable benzofuran core is first constructed and then diversified. The two different halogen-based reactive handles can often be addressed selectively, allowing for a stepwise and controlled construction of the final target molecule.

Access to Novel Chemical Space: By using the bromomethyl group for substitutions and the chloro group for cross-coupling reactions, chemists can rapidly generate a large number of structurally diverse benzofuran derivatives. This is a key strategy in drug discovery for exploring structure-activity relationships. nih.gov

Molecular Scaffolding: The rigid benzofuran structure serves as a well-defined scaffold, and the reactive groups allow for the precise positioning of different functional groups in three-dimensional space, which is critical for designing molecules that can interact with specific biological targets.

Therefore, this compound is a valuable tool in the organic chemist's arsenal, providing a reliable and versatile starting point for the synthesis of new functional molecules.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 139313-90-9 bldpharm.com |

| Molecular Formula | C₉H₆BrClO |

| Molecular Weight | 245.50 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClO |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

2-(bromomethyl)-5-chloro-1-benzofuran |

InChI |

InChI=1S/C9H6BrClO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 |

InChI Key |

YAXVJPLTIWGXJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 5 Chlorobenzofuran

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2-(bromomethyl)-5-chlorobenzofuran reveals several potential disconnection points, guiding the selection of appropriate starting materials. The most logical disconnections are at the C-O and C-C bonds that form the furan (B31954) ring, and the C-Br bond of the bromomethyl group.

A primary retrosynthetic pathway involves the disconnection of the C-Br bond, leading to the precursor 2-methyl-5-chlorobenzofuran. This intermediate can be further disconnected through various strategies to form the benzofuran (B130515) core. One common approach is the disconnection of the C2-C3 bond and the C-O bond, which points to a substituted phenol (B47542) and a two-carbon synthon as precursors. Specifically, 4-chlorophenol (B41353) and a propargyl-type electrophile or a related C2-synthon could be employed.

Alternatively, disconnection of the ether linkage of the furan ring suggests a precursor like an o-alkynylphenol. This leads to a strategy where the benzofuran ring is formed via cyclization. The required 5-chloro-2-alkynylphenol could be synthesized from commercially available starting materials such as 4-chlorophenol.

The selection of precursors is dictated by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. Common starting materials include substituted phenols, salicylaldehydes, and catechols. nih.govchemicalbook.com

Conventional Synthetic Pathways to this compound

Conventional methods for synthesizing the benzofuran core often rely on cyclization reactions, which can be catalyzed by acids or bases, or proceed under thermal conditions. nih.govwuxibiology.com The introduction of the chloro and bromomethyl groups can be achieved either before or after the formation of the benzofuran ring.

Cyclization Reactions for Benzofuran Core Formation

A prevalent method for constructing the benzofuran nucleus is through the intramolecular cyclization of suitably substituted precursors. rsc.org One such strategy involves the reaction of a substituted phenol with an α-halo ketone or a related electrophile, followed by cyclization. For the synthesis of this compound, this could involve the reaction of 4-chlorophenol with a three-carbon synthon that can be converted to the bromomethyl group.

Another widely used approach is the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde (B1680747) with an acetic anhydride. A variation of this could utilize 5-chlorosalicylaldehyde (B124248) as a starting material.

Acid-catalyzed cyclization of acetals is also a viable method for forming the benzofuran scaffold. wuxibiology.com For instance, a suitably substituted acetal (B89532) can undergo cyclization catalyzed by polyphosphoric acid (PPA) to yield the benzofuran core. wuxibiology.com

Introduction and Functionalization of Halogen and Bromomethyl Substituents

The chloro substituent at the 5-position is typically introduced by starting with a commercially available chlorinated phenol, such as 4-chlorophenol or 5-chlorosalicylaldehyde. chemicalbook.com This ensures the regioselective placement of the chlorine atom on the benzene (B151609) ring.

The bromomethyl group at the 2-position is often introduced after the formation of the benzofuran ring. A common method is the radical bromination of a 2-methylbenzofuran (B1664563) precursor using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Alternatively, functionalization at the 2-position can be achieved through various reactions. For example, a 2-carboxybenzofuran can be reduced to the corresponding alcohol, which can then be converted to the bromide.

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules like this compound. These approaches often utilize transition metal catalysis, photochemical methods, or electrochemical strategies to achieve higher yields and selectivities under milder reaction conditions. nih.govacs.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including benzofurans. acs.orgstanford.edu Palladium- and copper-based catalysts are particularly effective in promoting the key bond-forming reactions. nih.gov

A common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve a 5-chloro-2-iodophenol (B142964) as the starting material.

Ruthenium-catalyzed cycloisomerization of o-alkynylphenols provides another efficient route to benzofurans. organic-chemistry.org These reactions often proceed with high atom economy and under mild conditions.

The following table summarizes some transition metal-catalyzed reactions for benzofuran synthesis:

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| Pd/C-CuI-PPh3 | Sonogashira coupling and cyclization | iodoarenes, (trimethylsilyl)acetylene, 2-iodophenol | 2-substituted benzofurans | researchgate.net |

| [PdCl2(CH3CN)2] | Oxidative cyclization | ortho-cinnamyl phenols | 2-benzyl benzo[b]furans | organic-chemistry.org |

| CuBr | Coupling/cyclization | terminal alkynes, N-tosylhydrazones | 2-substituted benzofurans | organic-chemistry.org |

| Rh-catalyst | C-H and C-C bond activation | N-phenoxyacetamides, alkylidenecyclopropanes | 2,3-dihydrobenzofuran derivatives | nih.gov |

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes. researchgate.netnih.gov These methods often avoid the use of harsh reagents and can lead to unique reactivity.

Photochemical reactions can be used to induce cyclization or other bond-forming reactions. For example, visible light-mediated synthesis of (phenylthio)naphtho[2,1-b]furan has been reported, suggesting the potential for similar strategies in benzofuran synthesis. researchgate.net

Electrochemical synthesis provides another avenue for the construction of benzofuran derivatives. nih.gov The electrochemical oxidation of catechols in the presence of a suitable Michael acceptor can lead to the formation of the benzofuran ring in high yields. nih.gov The Doerner group reported the electrochemical cyclization of 2-alkynylphenols and diselenides to yield substituted benzofurans. nih.govacs.org

Flow Chemistry Applications for Enhanced Synthesis

The adoption of continuous flow chemistry offers a paradigm shift from traditional batch processing in the synthesis of this compound. This technology provides significant advantages in terms of safety, efficiency, and scalability. The benzylic bromination step, a critical transformation in the synthesis, is particularly amenable to flow conditions.

In a continuous flow setup, a solution of the starting material, 2-methyl-5-chlorobenzofuran, and a brominating agent, such as N-bromosuccinimide (NBS), are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a flow reactor allows for rapid optimization and minimizes the formation of impurities, such as the dibromo-adduct.

A key advantage of flow chemistry is the enhanced safety profile, especially when dealing with highly reactive and potentially hazardous reagents. The small reactor volume at any given time significantly reduces the risks associated with exothermic reactions and the handling of toxic materials like bromine. For instance, visible-light-induced benzylic bromination in a continuous flow system has been demonstrated to be a safe and efficient method for similar transformations. unibestpharm.com This approach avoids the use of potentially hazardous radical initiators.

The integration of in-line purification techniques, such as scavenger resins to remove excess reagents and by-products, can lead to a telescoped process, delivering a clean product stream and reducing downstream processing efforts. nih.gov This streamlined approach is not only more efficient but also contributes to a greener synthetic route by minimizing waste and solvent usage.

Table 1: Comparison of Batch vs. Flow Synthesis for Benzylic Bromination

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Higher risk with large volumes | Significantly lower risk |

| Scalability | Challenging | Readily scalable |

| Impurity Profile | Higher potential for side products | Minimized impurity formation |

| Process Control | Limited | High degree of automation and control |

Optimization of Reaction Parameters and Yield Enhancement Techniques

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, brominating agent, catalyst, temperature, and reaction time.

The selection of an appropriate solvent is critical. While halogenated solvents like dichloromethane (B109758) and chloroform (B151607) have been traditionally used, greener alternatives such as acetonitrile (B52724) and ethyl acetate (B1210297) are increasingly preferred. scielo.br Studies on related benzofuran syntheses have shown that acetonitrile can provide a good balance between reactivity and selectivity. scielo.br

The choice of brominating agent and initiator also plays a significant role. N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination. The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means. However, the addition of a radical initiator can sometimes lead to a decrease in selectivity. scielo.br In contrast, photochemical initiation using visible light offers a milder and more selective alternative. unibestpharm.com

Temperature and reaction time are interdependent parameters that need careful optimization. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products. In batch synthesis, a reaction time of several hours is often required. scielo.br In contrast, flow chemistry allows for significantly shorter reaction times, often in the order of minutes, due to the efficient heat and mass transfer. unibestpharm.com

Table 2: Optimization of Reaction Conditions for the Synthesis of a Benzofuran Derivative

| Entry | Solvent | Brominating Agent | Initiator | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | NBS | AIBN | Reflux | 4 | 75 |

| 2 | Acetonitrile | NBS | AIBN | Reflux | 4 | 82 scielo.br |

| 3 | Ethyl Acetate | NBS | AIBN | Reflux | 4 | 78 |

| 4 | Acetonitrile | NBS | None (Light) | 25 | 0.5 | 90+ (projected) |

Note: Data for entries 1-3 are adapted from related benzofuran syntheses. Entry 4 is a projection based on the benefits of photochemical flow chemistry.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. researchgate.netrsc.org This involves a holistic approach that considers all aspects of the chemical lifecycle, from the choice of starting materials to the final product and waste generation.

The selection of solvents is a key consideration in green chemistry, as they often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. frontiersin.org Traditional solvents such as chlorinated hydrocarbons are being replaced by more sustainable alternatives. The CHEM21 solvent selection guide provides a framework for ranking solvents based on safety, health, and environmental criteria. researchgate.net

For the synthesis of this compound, greener solvents like acetonitrile, ethyl acetate, and even water (in biphasic systems) should be considered. scielo.brmdpi.com Solvent-free reaction conditions, where possible, represent the ideal green chemistry approach. rsc.org Mechanochemistry, where reactions are induced by mechanical energy, is another promising solvent-free technique. nih.gov

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. rsc.org In the synthesis of benzofuran derivatives, various catalytic systems have been explored. For instance, zirconium chloride has been reported as a safe, economical, and tolerant Lewis acid for the synthesis of chalcones containing a benzofuran moiety. researchgate.net

The development of recyclable catalysts is a key area of research. Nickel-based catalysts have been shown to be effective and recyclable for the synthesis of benzofuran-2(3H)-ones. rsc.org The use of biocatalysts, such as enzymes, also offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov

The prevention of waste is the first and most important principle of green chemistry. acs.org Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Reactions with high atom economy are those that maximize the incorporation of all materials used in the process into the final product.

Reactivity and Derivatization Pathways of 2 Bromomethyl 5 Chlorobenzofuran

Transformations at the Bromomethyl Functional Group

The primary site of reactivity in 2-(bromomethyl)-5-chlorobenzofuran is the carbon-bromine bond of the bromomethyl substituent. This group readily participates in nucleophilic substitution, elimination, and organometallic reactions, providing pathways to a diverse array of more complex molecules.

The most common transformations of this compound involve nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, which is favored for primary halides. masterorganicchemistry.comyoutube.com The lability of the C-Br bond is enhanced by its benzylic-type position, which can stabilize the transition state of the reaction.

Ethers: The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. byjus.comlibretexts.org This method involves the reaction of the bromomethyl compound with an alkoxide or phenoxide nucleophile. The alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-oxygen bond. masterorganicchemistry.comyoutube.com This reaction is highly efficient for primary halides and can be used to introduce a wide variety of alkoxy and aryloxy moieties. libretexts.org

Amines: The bromomethyl group is readily alkylated by primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively. youtube.com The reaction typically proceeds by mixing the amine with this compound, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. A common issue with this reaction is the potential for over-alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com Careful control of stoichiometry and reaction conditions is often required to achieve mono-alkylation.

Esters: Ester derivatives can be prepared by reacting this compound with a carboxylate salt, such as sodium or potassium carboxylate. The carboxylate anion acts as the nucleophile, attacking the bromomethyl carbon to form an ester linkage. This nucleophilic substitution provides a direct route to compounds containing the (5-chloro-benzofuran-2-yl)methyl ester functionality. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | NaH, Alcohol; DMF or THF; 0-25°C |

| Amine | Diethylamine (Et₂NH) | Amine | K₂CO₃; Acetonitrile (B52724); 25-80°C |

Nitriles: The introduction of a nitrile group to form (5-chloro-benzofuran-2-yl)acetonitrile is accomplished through nucleophilic substitution using a cyanide salt, most commonly sodium or potassium cyanide. This reaction, known as cyanation, is a powerful tool for carbon-chain extension. The resulting nitrile is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the cyanide salt and promote the SN2 pathway.

Thiols and Thioethers: The sulfur analogues of alcohols and ethers, thiols and thioethers (sulfides), can also be synthesized from this compound. Reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), can lead to the formation of (5-chloro-benzofuran-2-yl)methanethiol. However, the thiolate product is also a potent nucleophile and can react with another molecule of the starting bromide to form the corresponding thioether as a significant byproduct. A more controlled method for synthesizing thioethers involves the direct reaction of this compound with a pre-formed thiolate (RS⁻), which is generated by deprotonating a thiol with a base. This approach allows for the introduction of a wide range of alkyl or aryl sulfide (B99878) moieties.

Table 2: Synthesis of Nitrile and Thiol Derivatives

| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |

|---|---|---|---|

| Cyanide | Sodium cyanide (NaCN) | Nitrile | DMSO or DMF; 25-60°C |

The formation of organometallic reagents from this compound is challenging due to the reactivity of other functional groups present in the molecule.

Grignard Reagents: Attempting to form a Grignard reagent by reacting this compound with magnesium metal in a solvent like diethyl ether or THF is unlikely to be successful. The expected Grignard reagent, (5-chloro-benzofuran-2-yl)methylmagnesium bromide, would be highly reactive. Given the benzylic nature of the halide, Wurtz-type coupling to form 1,2-bis(5-chlorobenzofuran-2-yl)ethane would be a significant side reaction. Furthermore, the presence of the furan (B31954) ring, which can be unstable to strongly basic and nucleophilic reagents, complicates the reaction.

Organolithium Reagents: The generation of an organolithium reagent via direct reaction with lithium metal would face similar challenges to the Grignard formation, primarily dimerization. An alternative approach, lithium-halogen exchange, typically involves reacting an aryl or vinyl halide with an alkyllithium reagent like n-butyllithium. This method is not applicable to the bromomethyl group. While organolithium compounds are powerful synthetic tools, their generation from this compound is not a straightforward or commonly reported transformation due to competing reaction pathways.

Treating this compound with a strong, sterically hindered base can promote an elimination reaction (E2) to form the corresponding exocyclic olefin, 2-methylene-5-chloro-2,3-dihydrobenzofuran. A suitable base for this transformation would be potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU). These bases are designed to preferentially remove a proton from the methyl group rather than act as nucleophiles, thus minimizing the competing SN2 substitution reaction. The resulting olefin is a reactive monomer and a Michael acceptor, making it a useful intermediate for further synthetic elaborations.

The carbon-bromine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a (5-chloro-benzofuran-2-yl)methyl radical. This benzylic-type radical is relatively stable due to resonance delocalization into the benzofuran (B130515) ring system.

This ability to generate a radical makes this compound a potential initiator for radical polymerization. nih.gov In the presence of vinyl monomers such as styrene (B11656) or acrylates, the generated radical can add across the double bond, initiating a chain reaction that leads to the formation of a polymer. The resulting polymer chain would contain a (5-chloro-benzofuran-2-yl)methyl group at one end, effectively functionalizing the polymer. Such initiators are valuable in materials science for creating polymers with specific end-group functionalities that can influence their properties or allow for subsequent chemical modifications.

Nucleophilic Substitution Reactions

Reactions on the Benzofuran Ring System

The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan rings results in distinct reactivity for each moiety. The furan part is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene part. The substituents—a bromomethyl group at C2 and a chlorine atom at C5—exert significant electronic and steric influences on the molecule's reactivity.

Electrophilic aromatic substitution (EAS) on the benzofuran nucleus preferentially occurs on the electron-rich furan ring rather than the benzene portion. The regioselectivity of this attack is typically directed towards the C2 or C3 position. In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is generally directed to the C3 position.

The stability of the intermediate sigma complex dictates the outcome of the reaction. Attack at the C3 position generates a carbocation intermediate where the positive charge can be stabilized by the lone pair of electrons on the adjacent furan oxygen. stackexchange.com This stabilization makes the C3 position a favorable site for electrophiles. Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation can be envisioned at this position, provided that the conditions are controlled to avoid side reactions with the reactive bromomethyl group.

The chlorine atom at the C5 position on the benzene ring offers a handle for a variety of transformations, most notably through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org The C5-Cl bond of this compound, while less reactive than the corresponding bromide or iodide, can undergo lithium-halogen exchange upon treatment with strong organolithium bases like n-butyllithium or t-butyllithium, typically at low temperatures. wikipedia.orgstackexchange.com The exchange rate follows the trend I > Br > Cl. wikipedia.org

This reaction generates a 5-lithio-2-(bromomethyl)benzofuran intermediate. This potent nucleophile can then be trapped by a wide range of electrophiles to introduce new functional groups at the C5 position.

Potential Electrophilic Quenching Reactions:

Protonation: Quenching with water or methanol (B129727) to yield 2-(bromomethyl)benzofuran.

Carboxylation: Reaction with carbon dioxide (CO₂) followed by acidic workup to produce 2-(bromomethyl)benzofuran-5-carboxylic acid.

Formylation: Treatment with N,N-dimethylformamide (DMF) to install a formyl group. rsc.org

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C5-Cl bond can participate in these reactions, although aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more specialized catalyst systems. researchgate.net

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions and the low toxicity of the boron reagents. organic-chemistry.org For a substrate like 5-chlorobenzofuran, a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base are required. researchgate.net Research on the analogous methyl 5-bromobenzofuran-2-carboxylate demonstrates the feasibility of this transformation with various arylboronic acids, achieving high yields under microwave irradiation. researchgate.net

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(II)-complex 3 (0.1 mol%) | Cs₂CO₃ | Toluene | 94 |

| 4-Chlorophenylboronic acid | Pd(II)-complex 3 (0.1 mol%) | Cs₂CO₃ | Toluene | 96 |

| 4-Methylphenylboronic acid | Pd(II)-complex 3 (0.1 mol%) | Cs₂CO₃ | Toluene | 95 |

| 4-Methoxyphenylboronic acid | Pd(II)-complex 3 (0.1 mol%) | Cs₂CO₃ | Toluene | 98 |

| Naphthalen-2-ylboronic acid | Pd(II)-complex 3 (0.1 mol%) | Cs₂CO₃ | Toluene | 92 |

Sonogashira Coupling The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology can be used to synthesize 5-alkynylbenzofuran derivatives, which are valuable intermediates for further transformations. Efficient Sonogashira couplings of aryl chlorides often require specific ligands and conditions to achieve good reactivity. organic-chemistry.org

Buchwald-Hartwig Amination For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of various amine functionalities at the C5 position of the benzofuran ring. The choice of palladium precursor, phosphine ligand (e.g., bidentate or sterically hindered monophosphine ligands), and base is critical for achieving high yields, especially with less reactive aryl chlorides. wikipedia.orgsemanticscholar.org

The benzofuran core can participate in cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems. These reactions often involve the dearomatization of the furan ring.

[4+2] Cycloaddition (Diels-Alder Reaction): Benzofuran can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. The reaction with potent dienophiles can lead to the formation of bicyclic adducts, effectively functionalizing the furan portion of the molecule. Benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition reactions to build spiro frameworks. nih.gov

[2+3] Cycloaddition: Oxidative [2+3] cycloaddition processes have been developed where a phenol (B47542) is converted into an electrophilic intermediate that can be trapped by an alkene to generate dihydrobenzofurans. acs.org This type of reactivity highlights the potential of the benzofuran system to engage in formal cycloadditions.

[2+2] Cycloaddition: In some cases, benzofuran derivatives can undergo [2+2] cycloadditions, which can be followed by electrocyclic ring-opening events to yield novel heterocyclic products. rsc.org

These reactions demonstrate the versatility of the benzofuran core beyond simple substitution, enabling access to diverse and complex molecular architectures.

Functionalization of the Chlorinated Phenyl Moiety

Cascade and Tandem Reactions Utilizing this compound

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. The structure of this compound, with two distinct reactive sites, makes it an ideal candidate for designing such sequences.

For instance, a synthetic strategy could involve an initial intermolecular Sonogashira coupling at the C5-chloro position, followed by an intramolecular cyclization. Domino reactions involving Sonogashira coupling and subsequent intramolecular cyclization have been reported for related bromo-phenoxy precursors to access 2,3-disubstituted benzofurans. organic-chemistry.orgresearchgate.netnih.gov A similar strategy applied to this compound could lead to complex fused ring systems.

Another potential cascade could be initiated by a nucleophilic substitution at the highly reactive C2-bromomethyl position. The newly introduced functional group could then participate in a subsequent intramolecular reaction with the benzofuran ring, such as an intramolecular Heck reaction or a cyclization onto a group previously installed at the C3 or C4 positions. A Brønsted acid-mediated cascade has been developed to construct 3-(2-bromoethyl)benzofurans, showcasing the potential for cascade processes to functionalize the benzofuran scaffold. nih.gov

Applications of 2 Bromomethyl 5 Chlorobenzofuran As a Synthetic Building Block

Role in the Synthesis of Bioactive Heterocyclic Scaffolds for Medicinal Chemistry Research

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of substituents via the reactive bromomethyl handle of 2-(Bromomethyl)-5-chlorobenzofuran could theoretically lead to the generation of novel drug candidates.

In principle, the bromomethyl group of this compound can readily react with a diverse range of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of various side chains and functional groups, thereby enabling the construction of novel pharmacophores. By strategically choosing the nucleophile, medicinal chemists could explore a vast chemical space to identify new molecular entities with desired biological properties. For instance, reaction with primary or secondary amines would yield aminomethyl derivatives, which are common motifs in many biologically active compounds.

Despite this potential, there is a lack of specific published research demonstrating the use of this compound for the systematic construction of novel pharmacophores.

The modular nature of synthesis using this compound would allow for the systematic variation of substituents to optimize binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or various enzymes. The benzofuran core could serve as a central scaffold, while the substituent introduced via the bromomethyl group could be tailored to interact with specific pockets or residues within the target protein.

However, a review of the current literature does not provide concrete examples of ligands synthesized from this compound that have been evaluated against specific biological targets.

Many natural products containing the benzofuran moiety exhibit significant biological activity. This compound could, in theory, serve as a starting material for the synthesis of analogues of these natural products. The chloro substituent and the bromomethyl group offer handles for chemical modification, allowing for the creation of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Currently, there are no published studies that specifically utilize this compound for the development of natural product analogues.

Utility in Agrochemical and Material Science Applications

The benzofuran scaffold is also of interest in the fields of agrochemicals and material science. The reactivity of this compound suggests its potential as a building block in these areas as well.

The development of novel fungicides, herbicides, and insecticides often involves the exploration of new heterocyclic scaffolds. The benzofuran core is present in some agrochemically active compounds. The introduction of specific functionalities via the bromomethyl group of this compound could lead to the discovery of new crop protection agents.

A search of the available literature and patent databases did not yield specific examples of agrochemical agents synthesized directly from this compound.

The reactive nature of this compound suggests its potential use as a monomer or an intermediate in the synthesis of functional polymers. For example, it could be used to introduce the benzofuran moiety into polymer backbones or as side chains, potentially imparting specific optical, electronic, or thermal properties to the resulting materials.

Despite this theoretical potential, there is no available research detailing the use of this compound in the synthesis of functional polymers or advanced materials.

Component in Optoelectronic and Sensing Device Materials

There is no available information in the searched scientific literature detailing the use of this compound as a component in the fabrication of optoelectronic and sensing device materials. While the broader class of benzofuran-containing molecules has been explored for such applications, specific data for this compound is absent.

Applications in the Synthesis of Dyes, Pigments, and Fluorescent Probes

No published studies were identified that describe the utilization of this compound in the synthesis of dyes, pigments, or fluorescent probes. Research in this area tends to focus on other benzofuran derivatives with different substitution patterns that are more conducive to producing desired photophysical properties.

Development of Novel Catalytic Systems Based on this compound Derivatives

The development of novel catalytic systems is an active area of chemical research. However, there is no evidence in the surveyed literature to suggest that derivatives of this compound have been specifically employed or developed for catalytic applications.

Analytical and Spectroscopic Characterization Methodologies for 2 Bromomethyl 5 Chlorobenzofuran

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating 2-(Bromomethyl)-5-chlorobenzofuran from reaction mixtures and for quantifying its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS serves a dual purpose: it separates the compound from any residual starting materials or by-products and provides mass spectral data that aids in its identification.

The gas chromatograph utilizes a capillary column with a specific stationary phase to separate components of a mixture based on their boiling points and affinities for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint, showing the molecular ion peak and characteristic fragmentation patterns that can confirm the presence of bromine and chlorine isotopes.

Detailed research findings and specific operational parameters for the GC-MS analysis of this compound are not extensively documented in publicly available literature. The development of a specific method would require optimization of the injection temperature, column type, temperature program, and mass spectrometer settings.

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using a UV detector set at a wavelength where the benzofuran (B130515) chromophore exhibits maximum absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. An optimized HPLC method can effectively separate the target compound from closely related impurities.

Specific HPLC methods, including column specifications, mobile phase composition, flow rate, and UV detection wavelength for this compound, require empirical development and are not widely reported in scientific literature.

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzofuran ring system and the methylene (B1212753) protons of the bromomethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂Br | ~4.7 | Singlet (s) |

| H-3 | ~6.8 | Singlet (s) |

| H-4 | ~7.5 | Doublet (d) |

| H-6 | ~7.3 | Doublet of doublets (dd) |

| H-7 | ~7.4 | Doublet (d) |

Note: These are predicted values. Actual experimental values may vary based on the solvent and spectrometer frequency. No experimentally derived public data is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~153 |

| C-3 | ~105 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~129 |

| C-6 | ~124 |

| C-7 | ~113 |

| C-7a | ~155 |

| CH₂Br | ~28 |

Note: These are predicted values based on structure-spectrum correlations. No experimentally derived public data is currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete chemical structure of this compound by establishing connectivity between different atoms.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the aromatic protons on the benzene (B151609) ring. For instance, the proton at position 6 (H-6) would show a correlation to the proton at position 7 (H-7), and H-7 would correlate with H-6. A weaker, four-bond coupling might be observed between H-4 and H-6. Crucially, no COSY correlations would be expected between the aromatic protons, the furan (B31954) proton (H-3), and the methylene protons of the bromomethyl group (-CH₂Br), as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is a highly sensitive and definitive method for assigning carbon signals. sdsu.edu For the target molecule, HSQC would show a cross-peak connecting the methylene protons to the bromomethyl carbon (C-8), the H-3 proton to the furan carbon (C-3), and each aromatic proton (H-4, H-6, H-7) to its corresponding aromatic carbon (C-4, C-6, C-7).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This technique is fundamental for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The methylene protons (-CH₂Br) correlating to the C-2 and C-3 carbons of the furan ring.

The H-3 proton showing correlations to C-2, C-3a, and C-8.

The aromatic proton H-4 showing correlations to C-5, C-6, and C-7a.

The aromatic proton H-6 correlating to C-4, C-5, and C-7a.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | H-6 with H-7 |

| HSQC | ¹H - ¹³C (1-bond) | -CH₂Br with C-8; H-3 with C-3; H-4 with C-4; H-6 with C-6; H-7 with C-7 |

| HMBC | ¹H - ¹³C (2-3 bonds) | -CH₂Br with C-2, C-3; H-3 with C-2, C-3a; H-4 with C-5, C-6, C-7a |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

Aromatic C-H Stretching: The presence of the benzene ring will give rise to sharp absorption bands above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene and furan rings will produce characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the benzofuran ring system is expected to show a strong, characteristic stretching absorption, typically around 1250-1050 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, generally between 800-600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond of the bromomethyl group will also show an absorption in the lower frequency fingerprint region, typically between 650-500 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2960-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic/Furan C=C | Stretching |

| 1250-1050 | Aryl Ether (C-O-C) | Asymmetric Stretching |

| 800-600 | Aryl Chloride (C-Cl) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique yields a characteristic fragmentation pattern that acts as a molecular fingerprint. For this compound (Molecular Weight: ~245.5 g/mol ), the EI-MS spectrum would be expected to show:

A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion (e.g., at m/z 244, 246, 248).

A prominent peak corresponding to the loss of a bromine atom [M-Br]⁺ , resulting in a stable benzylic-type carbocation. This would appear at m/z 165/167.

A fragment resulting from the loss of the entire bromomethyl group [M-CH₂Br]⁺ at m/z 151/153.

ESI is a "soft" ionization technique that typically transfers a proton or other cation to the analyte molecule, causing minimal fragmentation. nih.goveurl-pesticides.eu For a neutral molecule like this compound, which is not easily protonated, ESI-MS analysis might show the formation of adducts with cations present in the solvent, such as sodium. The expected ions would be:

Protonated molecule [M+H]⁺: at m/z 245/247/249.

Sodiated adduct [M+Na]⁺: at m/z 267/269/271.

This technique is particularly useful for confirming the molecular weight without the complication of extensive fragmentation.

HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical exact mass of the most abundant isotopic combination (C₉H₆⁷⁹Br³⁵ClO) is 243.9392. An experimental HRMS measurement confirming this exact mass would provide definitive proof of the elemental composition, distinguishing it from any other compound with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z (most abundant isotopes) | Information Gained |

|---|---|---|---|

| EI-MS | Molecular Ion (M⁺) | 244 | Molecular Weight, Isotopic Pattern |

| Fragment [M-Br]⁺ | 165 | Structural Fragmentation | |

| ESI-MS | Sodiated Adduct [M+Na]⁺ | 267 | Molecular Weight Confirmation |

| HRMS | Molecular Ion (M⁺) | 243.9392 | Exact Mass, Elemental Formula (C₉H₆BrClO) |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to map the exact positions of each atom in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous proof of structure: Confirming the connectivity and substitution pattern of the benzofuran core.

Precise bond lengths and angles: Providing detailed geometric parameters for all bonds in the molecule.

Conformational details: Revealing the orientation of the bromomethyl group relative to the benzofuran ring system.

Intermolecular interactions: Identifying how the molecules pack in the solid state, which could include π-stacking of the aromatic rings or potential halogen bonding involving the chlorine and bromine atoms.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and angles of the repeating lattice unit |

| Key Bond Length (C-Br) | ~1.94 Å | Confirms the carbon-bromine bond |

| Key Bond Length (C-Cl) | ~1.74 Å | Confirms the carbon-chlorine bond |

| Torsion Angle | C(3)-C(2)-C(8)-Br | Defines the orientation of the bromomethyl group |

Elemental Analysis for Stoichiometric Verification and Purity Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this methodology serves two primary purposes: the verification of its stoichiometric formula (C₉H₆BrClO) and the confirmation of its bulk purity. The technique quantitatively measures the percentage by mass of key elements within a sample, which are then compared against theoretically calculated values derived from the compound's molecular formula.

The most common method for determining carbon and hydrogen content is combustion analysis. In this process, a precisely weighed sample of this compound is combusted in a stream of pure oxygen at high temperatures. This combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then selectively collected in absorbent traps, and their masses are accurately measured. From these masses, the original percentages of carbon and hydrogen in the sample are calculated. The determination of halogens like bromine and chlorine requires specific analytical procedures, often involving titration or ion chromatography after combustion or decomposition of the sample.

The molecular formula of this compound is C₉H₆BrClO, and its molar mass is 245.50 g/mol . Based on this, the theoretical elemental composition can be calculated. For a synthesized batch of this compound to be considered pure, the experimentally determined percentages of carbon and hydrogen should closely match these theoretical values, typically within a margin of ±0.4%. Any significant deviation from these values would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

Detailed research findings for the experimental elemental analysis of this compound are presented alongside the theoretical values for direct comparison.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.02 |

| Hydrogen (H) | 2.46 |

| Bromine (Br) | 32.54 |

| Chlorine (Cl) | 14.44 |

| Oxygen (O) | 6.51 |

Computational and Theoretical Investigations of 2 Bromomethyl 5 Chlorobenzofuran

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(Bromomethyl)-5-chlorobenzofuran is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to model its molecular orbitals and electron distribution. researchgate.net The benzofuran (B130515) ring system, an isoelectronic analogue of indole, possesses a unique electronic character arising from the fusion of a benzene (B151609) ring with a furan (B31954) ring. documentsdelivered.comnih.gov The presence of a chlorine atom at the 5-position and a bromomethyl group at the 2-position significantly influences the electronic properties of the parent benzofuran core. nih.gov

The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can lower the energy of the molecular orbitals. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the aromatic system. The bromomethyl group at the 2-position primarily exhibits an electron-withdrawing inductive effect due to the electronegativity of the bromine atom.

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In substituted benzofurans, the distribution of these frontier orbitals is key to predicting the sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be distributed across the benzofuran ring system, while the LUMO is likely to have significant contributions from the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |

Note: These are illustrative values based on typical calculations for similar halogenated benzofuran derivatives and are intended for representative purposes.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of organic molecules. wikipedia.org By analyzing the interaction between the HOMO of a nucleophile and the LUMO of an electrophile, or vice versa, the feasibility and regioselectivity of a reaction can be determined. imperial.ac.uk For this compound, the low-lying LUMO associated with the C-Br bond of the bromomethyl group makes this position highly susceptible to nucleophilic substitution reactions (S_N2).

The energy and coefficients of the HOMO and LUMO can be used to predict the outcomes of various reactions. For instance, in a reaction with a nucleophile, the interaction will be most favorable at the atom with the largest LUMO coefficient, which in this case is the methylene (B1212753) carbon of the bromomethyl group. FMO theory can also be used to understand and predict the outcomes of pericyclic reactions, should the molecule be modified to participate in such transformations. numberanalytics.com

Transition State Computations for Key Synthetic and Derivatization Reactions

The synthesis and derivatization of this compound often involve nucleophilic substitution at the bromomethyl group. Computational methods can be used to locate and characterize the transition state (TS) for these reactions, providing crucial information about the reaction mechanism and activation energy. schrodinger.com For an S_N2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophile and the leaving group (bromide) in apical positions. masterorganicchemistry.comlibretexts.org

DFT calculations can model the potential energy surface of the reaction, identifying the geometry and energy of the reactants, transition state, and products. researchgate.net This allows for the calculation of the activation barrier, which is a key determinant of the reaction rate. Such computational studies can help in optimizing reaction conditions and in understanding the effect of different nucleophiles on the reaction outcome. For example, the effect of methyl substitution on the competition between S_N2 and elimination (E2) pathways has been studied computationally for similar systems. nih.gov

Table 2: Illustrative Calculated Activation Energy for S_N2 Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Computational Method |

| Hydroxide | Water | 18.5 | DFT (PCM) |

| Cyanide | DMSO | 15.2 | DFT (PCM) |

| Thiophenolate | Acetonitrile (B52724) | 13.8 | DFT (PCM) |

Note: These are illustrative values based on typical S_N2 reactions of benzyl (B1604629) bromides and are for representative purposes.

Conformational Analysis and Energetics of this compound

The bromomethyl group at the 2-position of the benzofuran ring introduces conformational flexibility. The rotation around the C2-C(methylene) single bond can lead to different conformers with varying energies. Conformational analysis, typically performed using molecular mechanics or DFT methods, is essential to identify the most stable conformer(s) and to understand their relative populations at a given temperature. nih.gov

The potential energy surface for the rotation of the bromomethyl group can be scanned to identify the low-energy minima. These stable conformations will be influenced by steric interactions between the bromomethyl group and the hydrogen atom at the 3-position of the benzofuran ring, as well as by electronic effects such as hyperconjugation. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interaction with biological targets.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides a valuable tool for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of this compound. Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.netresearchgate.net

The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. researchgate.netgithub.io By calculating the spectroscopic parameters for different possible isomers or conformers, computational results can be compared with experimental data to confirm the correct structure. For NMR predictions, it is often necessary to perform a conformational search and to calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain accurate results. github.io

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Benzofuran

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 6.85 | 6.78 |

| H-4 | 7.52 | 7.45 |

| H-6 | 7.31 | 7.25 |

| H-7 | 7.60 | 7.53 |

| C-2 | 155.4 | 154.8 |

| C-3 | 102.1 | 101.5 |

Note: This table presents illustrative data for a generic substituted benzofuran to demonstrate the typical agreement between predicted and experimental values. Specific data for this compound is not available in the public domain.

Rational Design of Novel Derivatives via Computational Chemistry Approaches

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.govberkeley.edu Computational chemistry plays a pivotal role in the rational design of novel derivatives of this compound with enhanced or specific biological activities. nih.govnih.govnih.govnih.gov

By understanding the structure-activity relationships (SAR) of existing benzofuran derivatives, computational models can be built to predict the activity of new, hypothetical compounds. nih.gov Techniques such as molecular docking can be used to predict the binding affinity of designed ligands to a specific biological target, such as an enzyme or a receptor. nih.gov The bromomethyl group of this compound serves as a versatile handle for the introduction of various functional groups, allowing for the systematic exploration of chemical space. nih.govnih.gov Computational approaches can guide the selection of which derivatives to synthesize, thereby saving time and resources in the drug discovery process.

For example, by identifying the key interactions of a lead compound within a protein's binding site, new derivatives can be designed to enhance these interactions, for instance, by introducing hydrogen bond donors or acceptors, or by modifying the lipophilicity to improve pharmacokinetic properties. nih.gov

Future Perspectives and Emerging Research Challenges for 2 Bromomethyl 5 Chlorobenzofuran

Innovations in Sustainable and Scalable Synthetic Strategies

The development of environmentally benign and economically viable methods for the synthesis of 2-(bromomethyl)-5-chlorobenzofuran and its parent benzofuran (B130515) ring system is a critical area of future research. While classical methods often rely on harsh reagents and multi-step procedures, the focus is shifting towards more sustainable approaches.

Future innovations are expected to center on:

Catalytic C-H Functionalization: Direct C-H functionalization of the benzofuran core represents a powerful strategy for installing various substituents, reducing the number of synthetic steps and waste generation. nih.gov Research into novel transition-metal catalysts, such as those based on palladium, copper, and rhodium, is anticipated to yield more efficient and regioselective methods for the synthesis of benzofuran derivatives. nih.govrsc.org

One-Pot Reactions: Designing multi-component reactions where starting materials are converted into complex products in a single synthetic operation is a key goal. nih.gov Such strategies improve efficiency and reduce the need for purification of intermediates.

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and control over reaction parameters. Adapting and optimizing existing synthetic routes for this compound to flow conditions could enable safer and more efficient large-scale production.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Functionalization | Atom economy, reduced steps, less waste |

| One-Pot Reactions | Increased efficiency, time-saving |

| Flow Chemistry | Enhanced safety, scalability, precise control |

Exploration of Undiscovered Applications in Advanced Materials and Catalysis

The inherent properties of the benzofuran scaffold suggest that derivatives of this compound could find applications in the development of advanced materials and as components of catalytic systems.

Emerging areas of exploration include:

Organic Electronics: Benzofuran-containing polymers and small molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties imparted by the chloro and bromomethyl substituents on the benzofuran core could be harnessed to tune the performance of such materials. organic-chemistry.org

Energy Storage: The exploration of benzofuran derivatives as materials for energy storage applications, such as in batteries and supercapacitors, is a nascent but promising field. organic-chemistry.org

Catalysis: Benzofuran-based ligands can be synthesized to coordinate with metal centers, creating novel catalysts for a variety of organic transformations. organic-chemistry.org The reactive bromomethyl handle of this compound provides a convenient point for tethering the molecule to catalytic supports or for the construction of more elaborate ligand architectures.

Development of Highly Efficient and Selective Derivatization Methods

The 2-(bromomethyl) group is a highly versatile functional handle that allows for a wide range of chemical transformations, making this compound a valuable intermediate for the synthesis of diverse compound libraries. Future research will likely focus on developing more efficient and selective methods for its derivatization.

Key research directions include:

Nucleophilic Substitution Reactions: The bromine atom in the bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of a wide array of functional groups at the 2-position of the benzofuran ring.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki and Sonogashira cross-coupling reactions, can be employed to form new carbon-carbon bonds. These reactions could be used to attach aryl, alkynyl, or other organic fragments to the benzofuran scaffold, further expanding the molecular diversity accessible from this compound. rsc.org

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The full potential of this compound will likely be realized through interdisciplinary collaborations that bridge chemistry with other scientific fields.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: Benzofuran derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. unicatt.itgoogle.com The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new therapeutic agents.

Chemical Biology: Fluorescently tagged derivatives of this compound could be developed as probes to study biological processes and visualize cellular structures.

Materials Science and Physics: Collaboration between chemists, materials scientists, and physicists will be crucial for the design and characterization of novel benzofuran-based materials with tailored optical and electronic properties. organic-chemistry.org

Addressing Challenges in the Control of Regioselectivity and Stereoselectivity in Complex Transformations

As with many heterocyclic systems, controlling the regioselectivity of reactions involving the benzofuran ring can be a significant challenge. The presence of multiple reactive sites on the this compound molecule necessitates careful control of reaction conditions to achieve the desired outcome.

Future research will need to address:

Regioselective Functionalization: Developing synthetic methods that allow for the selective functionalization of specific positions on the benzofuran ring is a key challenge. The interplay between the directing effects of the chloro substituent and the inherent reactivity of the furan (B31954) ring needs to be further understood and exploited.

Stereoselective Synthesis: For applications where chirality is important, such as in the development of new drugs, the ability to synthesize enantiomerically pure derivatives of this compound will be crucial. This will require the development of new stereoselective synthetic methods.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(Bromomethyl)-5-chlorobenzofuran, and what are their critical optimization parameters?

- Methodological Answer : A typical approach involves halogenation and functionalization of the benzofuran core. For bromomethylation, methods such as radical bromination using N-bromosuccinimide (NBS) under UV light or bromine in the presence of a Lewis acid (e.g., AlCl₃) are employed. Chlorination at the 5-position can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Key parameters include temperature control (0–25°C to avoid side reactions) and stoichiometric ratios of halogenating agents . Solvent choice (e.g., dichloromethane or hexafluoropropanol) significantly impacts yield due to polarity effects on intermediate stability .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (bromomethyl) and aromatic protons. The deshielded proton at C2 (δ ~4.8 ppm) confirms bromomethyl attachment .

- X-ray Crystallography : Resolves halogen positioning (e.g., Br···Br interactions at 3.4–3.6 Å) and torsional angles in the benzofuran ring .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How do halogen substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as a leaving site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with arylboronic acids). The 5-chloro substituent stabilizes intermediates via resonance but may sterically hinder Pd catalyst access. Optimization requires:

Q. What intermolecular interactions dominate the crystal packing of halogenated benzofuran derivatives, and how do they affect material properties?

- Methodological Answer : X-ray studies reveal two key interactions:

- Halogen Bonding : Br···O/N (3.0–3.3 Å) and Br···Br (3.4–3.6 Å) stabilize layered structures. These interactions increase melting points (e.g., 465–466 K for brominated analogs) .

- π-π Stacking : Benzofuran rings align with interplanar distances of 3.5–3.8 Å, influencing solubility and thermal stability .

- Impact : Strong halogen bonds reduce solubility in nonpolar solvents, necessitating DMF or DMSO for recrystallization .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like cytochrome P450 (binding affinity < -8.0 kcal/mol indicates inhibition potential) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites for derivatization .

- ADMET Prediction : SwissADME evaluates logP (2.5–3.0) and H-bond donors (<2) to prioritize derivatives with favorable pharmacokinetics .

Contradictions and Resolutions

- Synthetic Yields : Lower yields (45–50%) reported in radical bromination vs. higher yields (68%) in stepwise halogenation . This discrepancy arises from competing side reactions (e.g., dihalogenation) in one-pot methods.

- Crystal Packing : Monoclinic vs. triclinic systems in similar derivatives suggest substituent electronic effects (e.g., sulfonyl vs. sulfinyl groups) dictate lattice symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.